

# An In-depth Technical Guide to the IUPAC Nomenclature of Carvomenthol Stereoisomers

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## Compound of Interest

Compound Name: **Carvomenthol**

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This guide provides a comprehensive overview of the IUPAC nomenclature for the stereoisomers of **Carvomenthol**. **Carvomenthol**, systematically known as 2-methyl-5-(propan-2-yl)cyclohexan-1-ol or p-menthan-2-ol, is a monoterpenoid alcohol with three chiral centers, giving rise to eight stereoisomers. A thorough understanding of the precise stereochemistry and its correct nomenclature is paramount for researchers in the fields of natural product chemistry, pharmacology, and drug development, as different stereoisomers can exhibit distinct biological activities and physical properties.

## Understanding the Stereochemistry of Carvomenthol

The structure of **Carvomenthol** contains three stereocenters at positions 1, 2, and 4 of the cyclohexane ring (following the IUPAC numbering for p-menthane derivatives where the isopropyl group is at position 4 and the methyl group at position 1, with the hydroxyl group at position 2). This results in  $2^3 = 8$  possible stereoisomers, which exist as four pairs of enantiomers. These diastereomeric pairs are designated as **Carvomenthol**, **Isocarvomenthol**, **Neocarvomenthol**, and **Neoisocarvomenthol**.

The IUPAC nomenclature for these stereoisomers is determined by the absolute configuration (R/S) at each of the three chiral centers. The relative stereochemistry of the substituents

(hydroxyl, methyl, and isopropyl groups) on the cyclohexane ring dictates the prefix (iso-, neo-, neoiso-).

## IUPAC Nomenclature of Carvomenthol Stereoisomers

The systematic IUPAC name for **Carvomenthol** is 2-methyl-5-(propan-2-yl)cyclohexan-1-ol. The stereochemical configuration for each isomer is specified using the Cahn-Ingold-Prelog (CIP) priority rules. Below is a comprehensive list of the IUPAC names for all eight stereoisomers of **Carvomenthol**.

Common Name	IUPAC Name
(+)-Carvomenthol	(1R,2R,4R)-2-Methyl-5-(propan-2-yl)cyclohexan-1-ol
(-)-Carvomenthol	(1S,2S,4S)-2-Methyl-5-(propan-2-yl)cyclohexan-1-ol
(+)-Isocarvomenthol	(1R,2S,4R)-2-Methyl-5-(propan-2-yl)cyclohexan-1-ol
(-)-Isocarvomenthol	(1S,2R,4S)-2-Methyl-5-(propan-2-yl)cyclohexan-1-ol
(+)-Neocarvomenthol	(1R,2R,4S)-2-Methyl-5-(propan-2-yl)cyclohexan-1-ol
(-)-Neocarvomenthol	(1S,2S,4R)-2-Methyl-5-(propan-2-yl)cyclohexan-1-ol
(+)-Neoisocarvomenthol	(1R,2S,4S)-2-Methyl-5-(propan-2-yl)cyclohexan-1-ol
(-)-Neoisocarvomenthol	(1S,2R,4R)-2-Methyl-5-(propan-2-yl)cyclohexan-1-ol

## Physical Properties of Carvomenthol Stereoisomers

While data for all individual stereoisomers is not extensively available, the following table summarizes some of the known physical properties of **Carvomenthol**, which is often commercially available as a mixture of stereoisomers. It is important to note that enantiomers have identical physical properties (e.g., melting point, boiling point) but differ in their optical rotation, while diastereomers have distinct physical properties.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>20</sub> O	[1]
Molecular Weight	156.27 g/mol	[1]
Boiling Point	222 °C (for the mixture)	[2]
Density	0.887 - 0.893 g/cm <sup>3</sup> at 25 °C (for the mixture)	[1]
Refractive Index	1.462 - 1.463 at 20 °C (for the mixture)	[1]
Kovats Retention Index (Neoisocarvomenthol)	1186 (Standard non-polar)	[3]

## Experimental Protocols

The synthesis and separation of individual **Carvomenthol** stereoisomers are crucial for studying their specific biological activities.

## Synthesis of Carvomenthol Stereoisomers

A common route for the synthesis of **Carvomenthol** stereoisomers involves the catalytic hydrogenation of carvone.<sup>[4]</sup> Carvone, which is readily available in both (R)- and (S)-enantiomeric forms, possesses the basic carbon skeleton of **Carvomenthol**. The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions, leading to different diastereomeric ratios.

General Protocol for the Hydrogenation of Carvone:

- Reactants: (R)- or (S)-Carvone, Hydrogen gas ( $H_2$ ), Catalyst (e.g., Palladium on carbon (Pd/C), Platinum oxide ( $PtO_2$ ), or Nickel).
- Solvent: A suitable organic solvent such as ethanol or ethyl acetate.
- Procedure: a. Dissolve the chosen enantiomer of carvone in the solvent in a high-pressure reaction vessel. b. Add the catalyst to the solution. c. Pressurize the vessel with hydrogen gas to the desired pressure. d. Stir the reaction mixture at a specific temperature for a sufficient time to ensure complete reduction of both the carbon-carbon double bonds and the carbonyl group. e. After the reaction is complete, carefully depressurize the vessel and filter off the catalyst. f. Remove the solvent under reduced pressure to obtain the crude mixture of **Carvomenthol** stereoisomers.

## Separation of Carvomenthol Stereoisomers

The separation of the resulting mixture of stereoisomers is typically achieved using chromatographic techniques.

Protocol for Separation by Column Chromatography:

- Stationary Phase: Silica gel is commonly used for the separation of diastereomers.
- Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is used as the eluent. The polarity of the mobile phase is optimized to achieve the best separation.
- Procedure: a. Pack a chromatography column with silica gel slurry in the non-polar solvent. b. Load the crude mixture of **Carvomenthol** stereoisomers onto the top of the column. c. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. d. Collect fractions and analyze them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the separated diastereomers. e. Combine the fractions containing the pure diastereomers and evaporate the solvent.

Protocol for Enantiomeric Resolution by Chiral HPLC:

To separate the enantiomers of each diastereomer, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.

- Chiral Stationary Phase (CSP): A column with a chiral stationary phase is required. The choice of CSP depends on the specific enantiomers to be separated.
- Mobile Phase: A suitable mobile phase, typically a mixture of hexane and isopropanol, is used.
- Procedure: a. Dissolve the purified diastereomer in the mobile phase. b. Inject the sample into the chiral HPLC system. c. The enantiomers will interact differently with the chiral stationary phase and will be eluted at different retention times. d. Collect the separated enantiomers.

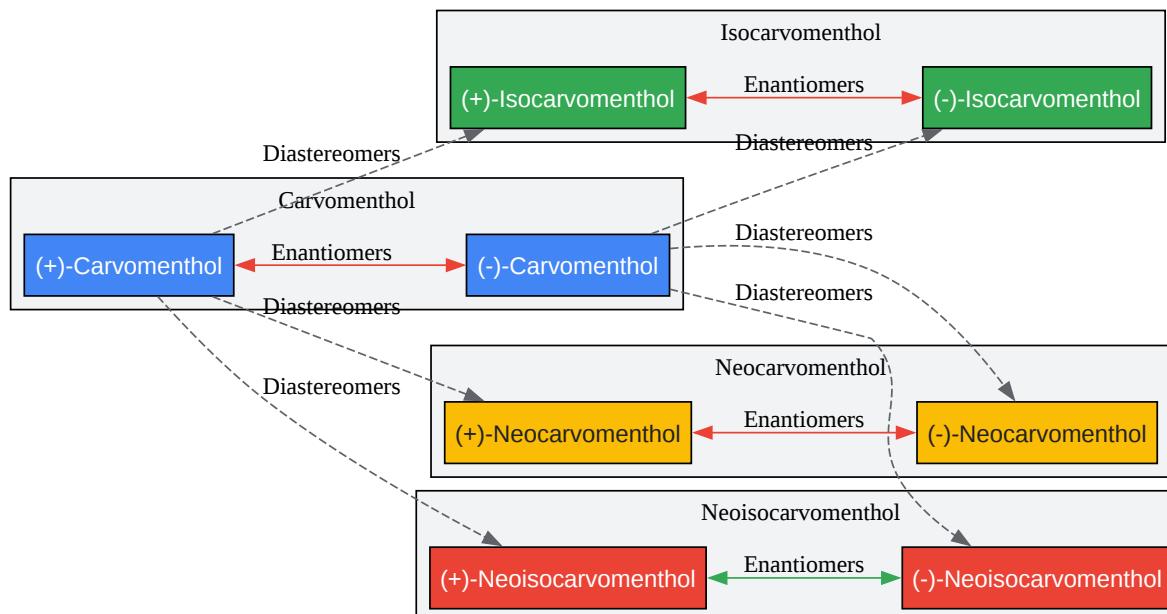
## Characterization of Carvomenthol Stereoisomers

The individual stereoisomers are characterized using various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to determine the chemical structure and relative stereochemistry of the isomers. The coupling constants between protons on the cyclohexane ring can provide information about their spatial orientation (axial or equatorial).
- Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to determine the purity of the separated isomers, and MS provides information about their molecular weight and fragmentation pattern.
- Polarimetry: The specific rotation of each enantiomer is measured using a polarimeter to determine its optical activity.

## Logical Relationships of Carvomenthol Stereoisomers

The eight stereoisomers of **Carvomenthol** are related to each other as either enantiomers or diastereomers. The following diagram illustrates these relationships.



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Caption: Stereochemical relationships between the eight isomers of **Carvomenthol**.

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